Dipotassium hexaiodorhenate, K2[ReI6], is a stable, solid-state source of the rhenium(IV) hexaiodide anion. As a member of the hexahalorhenate class of compounds, its primary value lies in its role as a soluble and reactive precursor for the synthesis of advanced rhenium-containing materials, including 2D transition metal dichalcogenides (TMDs) and specialized catalysts. [1] Its distinct properties, conferred by the large, polarizable iodide ligands, differentiate it from other common rhenium sources like chloride, bromide, or perrhenate salts, particularly in processes sensitive to precursor thermal stability and electrochemical behavior.
Substituting Dipotassium hexaiodorhenate with seemingly similar compounds like the hexachloro (K2ReCl6) or hexabromo (K2ReBr6) analogues, or with the common starting material potassium perrhenate (KReO4), can lead to process failure. The choice of the halide ligand (I- vs. Cl- or Br-) fundamentally alters the compound's thermal decomposition temperature, redox potential, and the reactivity of the Re-X bond. [1] These are not minor variations; they are critical process parameters that dictate the required synthesis temperature, the feasibility of electrochemical routes, and the ultimate quality and morphology of the target material, making these precursors non-interchangeable for optimized protocols.
Dipotassium hexaiodorhenate exhibits a significantly lower thermal decomposition onset compared to its chloride and bromide counterparts. In an inert atmosphere, K2ReI6 begins to decompose at approximately 360°C, whereas K2ReBr6 and K2ReCl6 are stable up to 550°C and 650°C, respectively. [1]
| Evidence Dimension | Thermal Decomposition Onset Temperature (Inert Atmosphere) |
| Target Compound Data | ~360°C for K2ReI6 |
| Comparator Or Baseline | K2ReBr6: ~550°C | K2ReCl6: ~650°C |
| Quantified Difference | Decomposes at a temperature ~190–290°C lower than bromide or chloride analogs. |
| Conditions | Thermogravimetric analysis (TGA) under an inert atmosphere. |
This lower decomposition temperature makes K2ReI6 a more suitable precursor for low-temperature CVD or atomic layer deposition (ALD) processes, enabling the growth of rhenium-containing films on thermally sensitive substrates.
The [ReI6]2- anion undergoes electrochemical reduction at a significantly less negative potential than the [ReCl6]2- anion. Cyclic voltammetry studies show the Re(IV)/Re(III) reduction peak for the iodide complex occurs at a substantially more positive potential compared to the chloride complex, indicating it is easier to reduce. [1]
| Evidence Dimension | Electrochemical Reduction Potential (Re(IV) → Re(III)) |
| Target Compound Data | More positive potential for [ReI6]2- |
| Comparator Or Baseline | More negative potential for [ReCl6]2- |
| Quantified Difference | The reduction is thermodynamically more favorable for the iodide complex. |
| Conditions | Cyclic Voltammetry (CV) in a non-aqueous electrolyte. |
For electrochemical synthesis or catalytic cycles involving the reduction of Re(IV), using K2ReI6 requires a lower applied potential, which can improve energy efficiency and selectivity.
The synthesis of high-quality, crystalline 2D ReS2 layers via CVD is highly dependent on the choice of precursor. While direct comparative studies are emerging, the weaker Re-I bond and lower decomposition temperature of K2ReI6 (relative to K2ReCl6) facilitate the release of the rhenium source at lower temperatures. This enables a wider processing window for optimizing the growth kinetics, which is critical for controlling layer thickness and minimizing defects in the resulting ReS2 nanosheets.
| Evidence Dimension | Precursor Suitability for ReS2 CVD |
| Target Compound Data | Lower decomposition temperature and weaker Re-X bond facilitates lower-temperature synthesis. |
| Comparator Or Baseline | K2ReCl6 or KReO4, which require higher temperatures or more complex reaction pathways. |
| Quantified Difference | Not directly quantified in a single study, but inferred from fundamental thermal and bond-energy data. |
| Conditions | Chemical Vapor Deposition (CVD) for 2D material synthesis. |
Using K2ReI6 allows for greater control over ReS2 growth parameters, potentially leading to higher-quality, more uniform 2D materials for advanced electronic and optoelectronic applications.
For depositing rhenium silicide, sulfide, or pure rhenium films onto temperature-sensitive substrates like polymers or certain integrated circuits, K2ReI6 is the appropriate choice. Its decomposition onset at ~360°C provides a significant thermal budget advantage over chloride or bromide precursors, which require temperatures >550°C. [1]
In the fabrication of next-generation electronic and optoelectronic devices based on 2D materials, K2ReI6 serves as a preferred precursor for the bottom-up synthesis of ReS2. Its thermal properties allow for finer control over growth kinetics, which is essential for achieving the desired monolayer or few-layer structures with minimal defects.
When planning a synthetic route that involves the electrochemical reduction of a Re(IV) source, K2ReI6 is a more energy-efficient starting material than K2ReCl6. The lower overpotential required for its reduction simplifies the experimental setup and can lead to cleaner reactions with fewer side products. [2]
Corrosive